molecular formula C12H8ClFN4 B2430039 6-Chloro-7-(2-fluorobenzyl)-7H-purine CAS No. 850792-28-8

6-Chloro-7-(2-fluorobenzyl)-7H-purine

Cat. No.: B2430039
CAS No.: 850792-28-8
M. Wt: 262.67
InChI Key: IGRIBNIKPCDBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-(2-fluorobenzyl)-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. The presence of chlorine and fluorobenzyl groups in this compound makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

6-Chloro-7-(2-fluorobenzyl)-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(2-fluorobenzyl)-7H-purine typically involves the reaction of 6-chloropurine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(2-fluorobenzyl)-7H-purine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation to form different oxidation states.

    Substitution reactions: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Various substituted purines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the purine ring.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(2-fluorobenzyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the fluorobenzyl group.

    7-(2-Fluorobenzyl)-7H-purine: Lacks the chlorine atom.

    6-Chloro-7-(4-fluorobenzyl)-7H-purine: Has a different position of the fluorobenzyl group.

Uniqueness

6-Chloro-7-(2-fluorobenzyl)-7H-purine is unique due to the presence of both chlorine and fluorobenzyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

6-chloro-7-[(2-fluorophenyl)methyl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4/c13-11-10-12(16-6-15-11)17-7-18(10)5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRIBNIKPCDBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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